molecular formula C13H25IO2 B12990389 tert-Butyl 9-iodononanoate

tert-Butyl 9-iodononanoate

Cat. No.: B12990389
M. Wt: 340.24 g/mol
InChI Key: NTFGCEPFDSGQHP-UHFFFAOYSA-N
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Description

tert-Butyl 9-iodononanoate: is an organic compound that belongs to the class of iodinated esters It is characterized by the presence of a tert-butyl group and an iodine atom attached to a nonanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-iodononanoate typically involves the esterification of 9-iodononanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-iodononanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under an inert atmosphere.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Major Products:

    Substitution: Formation of tert-butyl 9-azidononanoate or tert-butyl 9-thiocyanatononanoate.

    Reduction: Formation of tert-butyl nonanoate.

    Oxidation: Formation of 9-iodononanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 9-iodononanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds through substitution or coupling reactions.

Biology: In biological research, iodinated compounds like this compound are used as radiolabeling agents for imaging and tracing studies. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging techniques such as positron emission tomography (PET).

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of prodrugs and active pharmaceutical ingredients. The ester group can be hydrolyzed in vivo to release the active drug.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 9-iodononanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    tert-Butyl 9-bromononanoate: Similar structure but with a bromine atom instead of iodine. It exhibits similar reactivity but with different reaction rates and conditions.

    tert-Butyl 9-chlorononanoate: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodinated compound.

    tert-Butyl 9-fluorononanoate: Contains a fluorine atom. It is less reactive due to the strong carbon-fluorine bond.

Uniqueness: tert-Butyl 9-iodononanoate is unique due to the presence of the iodine atom, which is a good leaving group, making it highly reactive in substitution reactions. This reactivity allows for the efficient synthesis of a wide range of functionalized compounds, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H25IO2

Molecular Weight

340.24 g/mol

IUPAC Name

tert-butyl 9-iodononanoate

InChI

InChI=1S/C13H25IO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3

InChI Key

NTFGCEPFDSGQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCI

Origin of Product

United States

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